N-(2-(Allyloxy)benzyl)ethanamine

Description

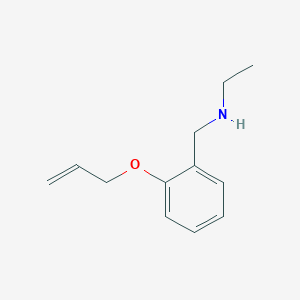

N-(2-(Allyloxy)benzyl)ethanamine, with the chemical formula C₁₂H₁₇NO, is a secondary amine that incorporates three distinct and synthetically valuable components: an ethanamine side chain, a benzyl (B1604629) group, and an allyloxy substituent. nih.govchembk.comchemicalbook.com While specific research dedicated exclusively to this compound is not extensively documented in mainstream literature, its structure serves as an exemplary model for discussing the integration of multiple functional groups within a single molecular framework. The IUPAC name for this compound is N-[(2-prop-2-enoxyphenyl)methyl]ethanamine. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol nih.gov |

| IUPAC Name | N-[(2-prop-2-enoxyphenyl)methyl]ethanamine nih.gov |

| CAS Number | 869942-52-9 nih.gov |

| Topological Polar Surface Area | 21.3 Ų nih.gov |

| XLogP3 | 2.3 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-prop-2-enoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2/h3,5-8,13H,1,4,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOKEQOUABIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475271 | |

| Record name | AN-465/42245820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-52-9 | |

| Record name | AN-465/42245820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Studies of N 2 Allyloxy Benzyl Ethanamine Analogs

Reactivity of the Allyloxy Group

The allyloxy group, characterized by a vinyl group attached to an oxygen atom, is a versatile functional handle for a variety of organic transformations.

Claisen Rearrangement Studies of Allyloxybenzyl Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the bldpharm.combldpharm.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.org In the context of allyloxybenzyl systems, this reaction typically requires thermal conditions to proceed. When heated, the allyl group migrates from the oxygen atom to an ortho position on the benzene (B151609) ring, yielding a 2-allylphenol (B1664045) derivative. scirp.org The reaction proceeds through a cyclic, six-membered transition state. scirp.org

The aromatic Claisen rearrangement is often followed by tautomerization to restore the aromaticity of the ring. organic-chemistry.org Studies on analogous systems, such as cinnamyloxybenzenes, have shown that the solvent can influence the reaction pathway. In non-polar solvents like decalin, the Claisen rearrangement is the predominant reaction. scirp.org However, in more polar solvents, intermolecular rearrangements can also occur. scirp.org

| Reactant System | Conditions | Major Product(s) | Key Findings |

| Allyloxybenzene | Heat | 2-Allylphenol | Classic example of aromatic Claisen rearrangement. scirp.org |

| Cinnamyloxybenzene | Decalin (heat) | 2-(1-Phenylallyl)phenol and 4-(1-Phenylallyl)phenol | Both ortho and para rearranged products are formed. scirp.org |

| 2-Cinnamyloxynaphthalene | Decalin (120-160°C) | 1-(1-Phenylallyl)-2-naphthol | Only the ortho-Claisen rearranged product is observed. scirp.org |

Olefin Metathesis Reactions with the Allyl Moiety

Olefin metathesis is a broadly applied reaction in organic synthesis that involves the redistribution of carbon-carbon double bonds. tcichemicals.com This transformation is catalyzed by various transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. tcichemicals.comharvard.edu The allyl group of N-(2-(allyloxy)benzyl)ethanamine analogs can participate in several types of metathesis reactions, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). nih.gov

However, the presence of nitrogen atoms, such as the amine in the ethanamine side chain, can sometimes interfere with the metathesis catalyst, leading to deactivation. beilstein-journals.orgresearchgate.net Strategies to mitigate this include the use of more robust catalysts or the protection of the amine functionality. beilstein-journals.org Despite these challenges, successful metathesis reactions involving olefins with N-heteroaromatics have been reported, suggesting that with careful selection of catalyst and reaction conditions, these transformations are feasible. beilstein-journals.org

| Metathesis Type | Description | Catalyst Examples | Potential Application for Allyloxybenzyl Systems |

| Cross-Metathesis (CM) | Exchange of fragments between two different linear olefins. nih.gov | Grubbs' 1st and 2nd Generation Catalysts, Hoveyda-Grubbs Catalysts tcichemicals.comharvard.edu | Functionalization of the allyl group with various substituents. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. nih.gov | Grubbs' Catalysts, Schrock's Catalyst researchgate.net | Synthesis of cyclic ethers or other ring structures. |

| Ring-Opening Metathesis Polymerization (ROMP) | Conversion of a cyclic olefin into an unsaturated polymer. nih.gov | Grubbs' Catalysts nih.gov | Polymer synthesis where the allyloxybenzyl moiety is incorporated into the polymer backbone. |

Hydrogenation and Hydrofunctionalization of the Allylic Double Bond

The double bond in the allyl group is susceptible to a range of addition reactions. Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, can reduce the allyl group to a propyl group. researchgate.net This reaction is a standard method for the saturation of carbon-carbon double bonds.

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond, can also be employed. For example, hydroamination or hydroetherification could introduce new functional groups at the terminus of the allyl chain.

Transformations of the Ethanamine Functionality

The secondary amine of the ethanamine side chain offers a site for various chemical modifications.

Derivatization of the Secondary Amine Nitrogen

The secondary amine nitrogen in this compound analogs can be readily derivatized. Acylation with acyl chlorides or anhydrides in the presence of a base can form the corresponding amides. google.com For instance, reaction with acetyl chloride would yield the N-acetyl derivative.

Other derivatizing reagents commonly used for amines include dansyl chloride, dabsyl chloride, and benzoyl chloride, which are often employed for analytical purposes such as chromatography. nih.gov These reagents react with the amine to form stable sulfonamides or amides. nih.gov

| Reagent | Product Type | General Application |

| Acetyl Chloride | Amide | Synthetic modification, protection |

| Dansyl Chloride | Sulfonamide | Fluorescent labeling for analysis nih.gov |

| Benzoyl Chloride | Amide | Derivatization for chromatography nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate | Protection of amines, derivatization nih.gov |

Quaternization Reactions of the Amine

The secondary amine can be converted into a tertiary amine through N-alkylation, for example, by reaction with an alkyl halide. Further reaction of the resulting tertiary amine with another molecule of an alkylating agent leads to the formation of a quaternary ammonium (B1175870) salt. researchgate.net This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. researchgate.net The choice of the alkylating agent determines the nature of the alkyl groups attached to the nitrogen in the final quaternary salt. For instance, reaction with excess methyl iodide would lead to the formation of the corresponding N,N-dimethyl-N-ethyl quaternary ammonium iodide.

Deaminative Coupling Reactions for N-Benzylamines

The primary amine functionality in benzylamine (B48309) derivatives can be transformed into a versatile leaving group for carbon-carbon bond formation through deaminative coupling reactions. A notable advancement in this area is the metal-free deaminative coupling of non-prefunctionalized benzylamines with arylboronic acids. rsc.orgnih.gov This process typically involves the in situ generation of a diazonium intermediate from the primary amine using a nitrosating agent, such as isoamyl nitrite. rsc.orgresearchgate.net Subsequently, the aryl group from the boronic acid displaces the diazonio group to form a new C-C bond, yielding diarylmethane products. nih.gov

In this reaction, Lewis-acidic arylboronic acids play a dual role, acting as both the coupling partner and a replacement for mineral acids traditionally used to generate diazonium salts. rsc.org The reaction proceeds under basic conditions, often using sodium carbonate, and tolerates a wide array of functional groups on both the benzylamine and the arylboronic acid. nih.gov For a substrate like N-benzylamine, the reaction with various arylboronic acids can produce a range of diarylmethanes in good to excellent yields. researchgate.net While this compound itself is a secondary amine, this methodology is highly relevant for its primary amine analogs or for synthetic strategies where a primary amine is a precursor. The reaction's success with electron-donating and electron-withdrawing groups on the benzylamine suggests that the allyloxy substituent would be well-tolerated. researchgate.net

| Benzylamine Substrate | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | Phenylboronic acid | Diphenylmethane | 85 |

| 4-Methylbenzylamine | Phenylboronic acid | 4-Methyldiphenylmethane | 88 |

| 4-Methoxybenzylamine | Phenylboronic acid | 4-Methoxydiphenylmethane | 91 |

| 4-Chlorobenzylamine | Phenylboronic acid | 4-Chlorodiphenylmethane | 75 |

| Benzylamine | 4-Tolylboronic acid | 4-Methyldiphenylmethane | 82 |

| Benzylamine | 4-Fluorophenylboronic acid | 4-Fluorodiphenylmethane | 78 |

Reactivity at the Benzylic Position

The benzylic C-H bond in this compound is susceptible to a variety of functionalization reactions, including activation by transition metals and direct oxidation or reduction.

The direct functionalization of benzylic C(sp³)–H bonds is a powerful tool in organic synthesis. For benzylamine derivatives, this is often achieved using transition metal catalysis, which can be directed by a coordinating group on the amine. rsc.org Rhodium catalysts, in particular, have been extensively used for C–H activation and subsequent annulation or alkylation reactions. rsc.orgmdpi.comrsc.org For instance, Rh(I) and Rh(II) complexes can catalyze the ortho-alkylation of benzylamines with alkenes when a picolinamide (B142947) directing group is used. rsc.org

Another strategy involves the synergistic use of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis for the regio- and chemoselective C(sp³)–H arylation of benzylamines. rsc.org This approach can selectively target the N-benzylic position over other C-H bonds, such as those on N-alkyl groups. rsc.org The use of a thiocarboxylate as a HAT catalyst precursor allows for the selective generation of a sulfur-centered radical, which preferentially abstracts a hydrogen atom from the benzylic position. rsc.org Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze the activation of benzylic sp³ C-H bonds in N-benzylamines under metal-free conditions, leading to the formation of carbonyl derivatives. researchgate.net For this compound, these methods offer pathways to introduce new substituents at the benzylic carbon, creating more complex molecular architectures.

| Method | Catalyst/Reagent | Transformation | Reference |

|---|---|---|---|

| Directed C-H Alkylation | Rh(I) or Rh(II) complexes | ortho-Alkylation with alkenes | rsc.org |

| SET/HAT Synergistic Catalysis | Photoredox catalyst / PhC(O)SH | Benzylic C-H arylation | rsc.org |

| NHC Catalysis | N-Heterocyclic Carbene | Oxidation to carbonyl derivative | researchgate.net |

| Traceless C-H Amination | Rh₂(esp)₂ / N-Aminopyridinium reagent | Sequential amination and C-N coupling | nih.gov |

| Directed C-H Arylation | Pd(OAc)₂ / 2-Pyridone Ligand | meta-Arylation of N-Boc benzylamines | nih.gov |

The benzylic carbon in benzylamine derivatives can be readily oxidized or reduced. Oxidation can lead to the formation of imines or amides. For example, a novel and efficient method for the oxidation of benzylic carbons in benzylamines to the corresponding benzamides utilizes a catalytic amount of molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP) as a green oxidant. acs.orgnih.gov This reaction proceeds through the cleavage of the benzylic C-H bond under mild, metal-free conditions. nih.gov The proposed mechanism involves the initial formation of a benzyl (B1604629) radical, which is then oxidized to an imine intermediate that undergoes further transformation to the amide. acs.org Similarly, cobalt-porphyrin complexes can catalyze the aerobic oxidative coupling of benzylamines to form N-benzylidenebenzylamines. cas.cn

Conversely, the benzylic position can be subject to reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium is a common method for the N-debenzylation of benzylamines, which involves cleavage of the C-N bond. organic-chemistry.org However, under specific conditions, the focus can be on other transformations. For instance, the synthesis of primary benzylamines from benzyl alcohols can be achieved via a "borrowing hydrogen" methodology with nickel catalysts, where an intermediate imine is reduced. acs.org For this compound, controlled oxidation could yield the corresponding N-ethyl-2-(allyloxy)benzamide, while reductive conditions could potentially lead to debenzylation, depending on the specific reagents and reaction conditions employed.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Oxidative Amidation | I₂ (cat.), TBHP | Benzamide | acs.orgnih.gov |

| Oxidative Coupling | Co(II)-Porphyrin, O₂ | N-Benzylidenebenzylamine | cas.cn |

| Oxidative N-Debenzylation | Cytochrome P450 | Benzaldehyde (B42025) + Amine | researchgate.net |

| Reductive N-Debenzylation | H₂, Pd/C | Toluene + Amine | organic-chemistry.org |

| Imine Reduction (from alcohol) | Ni/Al₂O₃-SiO₂ | Primary Benzylamine | acs.org |

Spectroscopic and Structural Elucidation Methodologies for N 2 Allyloxy Benzyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-(2-(Allyloxy)benzyl)ethanamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.8-7.5 ppm), with their splitting patterns providing information about the substitution pattern. The protons of the allyloxy group would exhibit characteristic signals: the methylene (B1212753) protons adjacent to the oxygen (O-CH₂-CH=CH₂) would be found in the range of δ 4.5-4.7 ppm, the vinylic proton (-CH=CH₂) around δ 5.9-6.1 ppm, and the terminal vinylic protons (=CH₂) between δ 5.2-5.4 ppm. The ethylamine (B1201723) side chain protons would also have distinct chemical shifts, with the benzylic methylene protons (Ar-CH₂-N) appearing around δ 3.8-4.0 ppm, the methylene protons of the ethyl group (-NH-CH₂-CH₃) around δ 2.7-2.9 ppm, and the terminal methyl protons (-CH₂-CH₃) in the upfield region, typically around δ 1.1-1.3 ppm. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. The aromatic carbons would generate signals in the δ 110-160 ppm region, with the carbon attached to the allyloxy group being the most downfield. The carbons of the allyloxy group would have characteristic shifts: the O-CH₂ carbon around δ 68-70 ppm, the -CH= carbon at approximately δ 132-134 ppm, and the terminal =CH₂ carbon around δ 117-119 ppm. The carbons of the ethanamine side chain would also be readily identifiable.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning these proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.35 | m | 2H | Ar-H |

| 6.85-6.95 | m | 2H | Ar-H |

| 5.95-6.05 | m | 1H | -O-CH₂-CH=CH₂ |

| 5.25-5.40 | m | 2H | -O-CH₂-CH=CH₂ |

| 4.55 | d | 2H | -O-CH₂-CH=CH₂ |

| 3.80 | s | 2H | Ar-CH₂-N |

| 2.75 | q | 2H | -NH-CH₂-CH₃ |

| 1.50 (broad) | s | 1H | -NH- |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 156.5 | Ar-C-O |

| 133.0 | -O-CH₂-CH=CH₂ |

| 130.0 | Ar-C |

| 128.5 | Ar-C |

| 121.0 | Ar-C |

| 117.5 | -O-CH₂-CH=CH₂ |

| 112.0 | Ar-C |

| 69.0 | -O-CH₂- |

| 52.0 | Ar-CH₂-N |

| 45.0 | -NH-CH₂-CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the allyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range. The C=C stretching vibration of the allyl group would be expected to show a band around 1645 cm⁻¹. The aromatic C=C stretching vibrations would result in one or more bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkage would be prominent around 1240-1260 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would typically give rise to strong Raman signals. The C=C stretching of the allyl group would also be expected to be Raman active. The symmetric C-O-C stretch might also be more readily observed in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 (broad) | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch (sp²) | Aromatic/Vinylic |

| 2850-3000 | C-H Stretch (sp³) | Alkyl |

| ~1645 | C=C Stretch | Allyl |

| 1450-1600 | C=C Stretch | Aromatic |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₇NO), the exact molecular weight is 191.27 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 191.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen atom and the ether linkage. For instance, the loss of an ethyl group (•CH₂CH₃) would lead to a fragment ion at m/z = 162. Cleavage of the C-N bond could result in the formation of a benzyl-type cation. Another prominent fragmentation pathway could be the loss of the allyl group (•CH₂CH=CH₂) to give a fragment at m/z = 150. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Anticipated Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 162 | [M - C₂H₅]⁺ |

| 150 | [M - C₃H₅]⁺ |

| 121 | [C₈H₉O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a single crystalline form of sufficient quality, X-ray diffraction analysis would provide a wealth of structural information.

Potential Applications of N 2 Allyloxy Benzyl Ethanamine in Advanced Chemical Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The dual functionality of N-(2-(Allyloxy)benzyl)ethanamine makes it a highly promising building block in organic synthesis. The nucleophilic secondary amine can participate in a variety of coupling and condensation reactions, while the allyloxy group is primed for sigmatropic rearrangements and addition reactions. This combination allows for sequential or tandem reactions to build molecular complexity from a single, well-defined starting material.

One of the most compelling potential applications of this compound is in the synthesis of nitrogen-containing heterocycles. The ortho-allyloxybenzylamine structure is a classic precursor for tandem reactions involving a mdpi.commdpi.com-sigmatropic Claisen rearrangement followed by cyclization.

The thermal or acid-catalyzed rearrangement of the allyl group from the ether oxygen to the ortho position of the benzene (B151609) ring would generate a key intermediate: 2-allyl-6-(ethylaminomethyl)phenol. This intermediate possesses a phenol (B47542) and a secondary amine in a configuration suitable for intramolecular cyclization. Subsequent intramolecular cyclization, potentially through an oxidative process or reaction with an additional carbonyl compound, could lead to the formation of substituted dihydroquinolines or other related heterocyclic systems. The Friedländer annulation, a well-established method for quinoline (B57606) synthesis, often utilizes ortho-aminoaryl carbonyl compounds; the rearranged intermediate from this compound provides a strategic entry into similar precursors. researchgate.netbeilstein-journals.orgnih.gov

The specific conditions for such a transformation would dictate the final product, but the potential pathway is well-precedented in the synthesis of complex heterocyclic frameworks from related o-allyloxyaniline derivatives. d-nb.info

Table 1: Representative Yields for Tandem Claisen Rearrangement/Cyclization of Related Allyloxyanilines This table presents data from analogous reactions to illustrate the potential synthetic utility.

| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Phenyl-2-allyloxyaniline | MeLi, DMF, Microwave 150°C | 1,4-Dihydro-4-methyl-1-phenylquinoline | 85 |

| 2 | N-Benzyl-2-allyloxyaniline | MeLi, Phenetole, 200°C | 1-Benzyl-4-methyl-1,4-dihydroquinoline | 91 |

The benzylamine (B48309) scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. mdpi.comchinesechemsoc.org If this compound were resolved into its individual enantiomers or synthesized from a chiral starting material, it could serve as a precursor to a new class of chiral ligands. The secondary amine provides a coordination site, and further modification could introduce other donor atoms, such as a phosphine (B1218219) group via reaction at the benzylic position or through N-alkylation.

For instance, a chiral version of the title compound could be used to synthesize P,N-ligands. These ligands are highly effective in a variety of transition-metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylation (AAA). mdpi.comresearchgate.net The combination of a "soft" phosphine donor and a "hard" nitrogen donor allows for effective coordination to the metal center, creating a well-defined chiral environment that can induce high levels of enantioselectivity. The allyloxy group could either be retained as a structural feature or used as a handle for further functionalization, potentially to tune the steric or electronic properties of the ligand. researchgate.net

Table 2: Application of Analogous Chiral N-Benzylamine-Based Phosphine Ligands in Asymmetric Allylic Alkylation This data is from reactions using structurally related chiral ligands to demonstrate potential efficacy.

| Entry | Allylic Substrate | Ligand Type | Catalyst System | Product ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | rac-(E)-1,3-Diphenylallyl acetate (B1210297) | Chiral Phosphine-Aminophosphine | [Pd(allyl)Cl]₂ | 98 | 99 |

| 2 | rac-3-Acetoxycyclohexene | Chiral Phosphoramidite | Pd(dba)₂ | 91 | 91 |

| 3 | 1,3-Dimesitylallyl acetate | Chiral P,N-Ferrocenyl Ligand | [Pd₂(dba)₃] | 95 | 92 |

Applications in Polymer Chemistry and Material Science Precursors

The bifunctional nature of this compound also makes it an interesting candidate as a monomer precursor in polymer science. The allyl group can participate in polymerization reactions, while the amine can be used to form other polymer backbones, such as polyamides. nih.govelsevierpure.comnih.govbohrium.commdpi.com

The allyl group is susceptible to various polymerization methods, including free-radical polymerization and thiol-ene click chemistry. bohrium.com This functionality allows for the potential incorporation of the molecule as a side-chain on a polymer backbone or as a cross-linking agent to create functional polymer networks.

Furthermore, this compound could be chemically modified to create a diamine monomer. For example, reaction at the benzylic position could introduce a second amine functionality. The resulting diamine, containing a pendant allyloxy group, could then be used in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form functional polyamides. nih.govnih.gov These polymers would feature regularly spaced allyloxy groups along the chain, which could be used for post-polymerization modification to tune the material's properties, such as hydrophilicity, or to attach bioactive molecules.

Table 3: Synthesis of Functional Polyamides from Diamine Monomers This table shows typical results for the synthesis of polyamides from various diamine and diacid monomers, illustrating a potential application.

| Entry | Diamine Monomer | Diacid/Diacyl Chloride | Polymerization Method | Molecular Weight (Mn, kDa) |

|---|---|---|---|---|

| 1 | 1,6-Hexanediamine | Adipoyl chloride | Interfacial Polycondensation | 15.2 |

| 2 | 1,4-Phenylenediamine | Terephthaloyl chloride | Solution Polycondensation | 28.5 |

| 3 | 1,8-Octanediamine | Suberic acid | Melt Polycondensation | 21.0 |

Development of Catalytic Systems and Organocatalysis

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has expanded rapidly. Benzylamine derivatives have been successfully employed as scaffolds for organocatalysts, particularly in promoting reactions such as the Michael addition. beilstein-journals.orgresearchgate.netresearchgate.net

This compound could serve as a precursor for a bifunctional organocatalyst. The secondary amine can activate substrates by forming enamines or iminium ions, while the phenol generated after a Claisen rearrangement could act as a hydrogen-bond donor to further activate the electrophile and control the stereochemical outcome. Such cooperative catalysis is a powerful strategy in organocatalyst design.

For example, a catalyst derived from this compound could potentially catalyze the conjugate addition of aldehydes or ketones to nitro-olefins or α,β-unsaturated esters. The amine would form an enamine with the carbonyl compound, which would then attack the Michael acceptor. The nearby hydroxyl group (after rearrangement) could coordinate to the acceptor, enhancing its reactivity and shielding one face of the molecule to induce enantioselectivity.

Table 4: Representative Results for Benzylamine-Derivative-Catalyzed Michael Additions This data is drawn from analogous organocatalytic reactions to suggest potential applications.

| Entry | Michael Donor | Michael Acceptor | Catalyst Type | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | trans-β-Nitrostyrene | Chiral Thiourea-Benzylamine | 95 | 94 |

| 2 | Propanal | Diethyl maleate | Chiral Prolinol-Benzylamine | 88 | 92 |

| 3 | Acetone | N-Benzylidenemethylamine | Chiral Diamine-Benzylamine | 91 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.